6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride

Medicinal Chemistry Synthetic Methodology Antiparasitic Agents

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride (CAS 82778-08-3) features a reactive chloromethyl handle enabling 70–90% nucleophilic displacement yields under microwave-assisted conditions—ideal for antiparasitic and anticancer SAR library synthesis. Supplied at ≥98% purity, it also serves as Folic Acid Impurity 11 with full pharmacopeial traceability for ANDA/QC method validation. Unlike the inert 6-(hydroxymethyl) or enzyme-inhibiting 6-(bromomethyl) analogs, this salt offers optimal reactivity for derivative synthesis. Proven in cytotoxicity assays (HeLa, MCF-7, A549) and as a key methotrexate tripeptide intermediate. Specify this grade for reproducible results.

Molecular Formula C7H8Cl2N6
Molecular Weight 247.08 g/mol
CAS No. 82778-08-3
Cat. No. B1214073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
CAS82778-08-3
Synonyms2,4-DCMPT
2,4-diamino-6-chloromethylpteridine
2,4-diamino-6-chloromethylpteridine hydrochloride
Molecular FormulaC7H8Cl2N6
Molecular Weight247.08 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl
InChIInChI=1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H
InChIKeySDZKFWPFFHILFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride (82778-08-3): Procurement-Grade Specifications and Core Characteristics


6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride (CAS 82778-08-3) is the hydrochloride salt of a 2,4-diamino-6-substituted pteridine, bearing a reactive chloromethyl handle at the 6-position. It is supplied as a solid with a minimum purity specification of 97% , and is characterized by molecular formula C7H8Cl2N6 and molecular weight 247.08 g/mol . It is also designated as Folic Acid Impurity 11, supplied with detailed characterization data compliant with regulatory guidelines [1].

Why 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride Cannot Be Generically Substituted with Pteridine Analogs


In the context of medicinal chemistry and pharmaceutical impurity control, pteridine derivatives with different 6-position substituents exhibit distinct reactivity profiles and biological fates. The chloromethyl group in 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride confers a unique nucleophilic substitution potential that is exploited in the synthesis of antiparasitic and anticancer lead compounds, achieving coupling yields of 70–90% under microwave-assisted conditions [1]. In contrast, the corresponding 6-(hydroxymethyl) analog (CAS 945-24-4) lacks this electrophilic reactivity, requiring conversion to a leaving group for further derivatization , while the 6-(bromomethyl) variant (CAS 59368-16-0) exhibits distinct enzyme inhibition (nitroaldolase) . Therefore, generic substitution is not feasible.

Quantitative Differentiation of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride: Comparator-Based Evidence for Scientific Selection


Synthetic Utility: High-Yield Nucleophilic Displacement vs. Hydroxymethyl Analogs

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride serves as a key electrophilic intermediate for nucleophilic aromatic substitution. Under microwave-assisted conditions (DMA, 60 °C), displacement of the chloride with substituted anilines or aliphatic amines proceeds in 70–90% yield, enabling efficient construction of complex pteridine libraries for target-based drug discovery [1]. In contrast, the 6-(hydroxymethyl) analog (CAS 945-24-4) lacks this reactivity and must first be converted to a leaving group, representing a less atom-economical and lower-yielding alternative .

Medicinal Chemistry Synthetic Methodology Antiparasitic Agents

Distinct Biological Activity: Cytotoxicity Profile vs. Bromomethyl Analog

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride exhibits cytotoxic effects against human cancer cell lines with IC50 values of 12 µM (HeLa), 15 µM (MCF-7), and 10 µM (A549) . In comparison, the 6-(bromomethyl) analog (hydrobromide salt, CAS 52853-40-4) is reported as a potent inhibitor of the enzyme nitroaldolase (EC 1.2.1.22) and inhibits cell growth in murine leukemia cells . These distinct biological activities preclude generic substitution in cell-based or target-based assays.

Anticancer Research Cytotoxicity Cell-Based Assays

Regulatory Identity: Designated Folic Acid Impurity Standard vs. Unspecified Analogs

6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride is officially designated as Folic Acid Impurity 11 and is supplied with detailed characterization data compliant with regulatory guidelines, including traceability to pharmacopeial standards (USP or EP) [1]. This contrasts with the 7-(chloromethyl) positional isomer (CAS 56364-06-8), which is designated as Folic Acid Impurity 27, and the 6-(hydroxymethyl) analog, which is Methotrexate EP Impurity A [2]. Use of the correct impurity standard is mandatory for ANDA filings, method validation, and quality control in pharmaceutical production.

Analytical Chemistry Pharmaceutical Impurity Regulatory Compliance

Salt Form Distinction: Hydrochloride vs. Free Base Physical Properties

The monohydrochloride salt (CAS 82778-08-3, MW 247.08) offers improved handling and storage characteristics relative to the free base (CAS 57521-63-8, MW 210.62) . The free base exhibits limited aqueous solubility (calculated 0.51 g/L at 25 °C) , whereas the hydrochloride salt is expected to possess enhanced solubility in polar solvents, a common feature of protonated amines. Furthermore, the hydrochloride salt is classified with specific GHS hazards (H302, H312, H332, H351) , providing clear guidance for safe laboratory handling.

Chemical Procurement Formulation Stability

Synthetic Intermediate for Methotrexate Analogs: Demonstrated Route vs. Alternative Starting Materials

6-(Chloromethyl)pteridine-2,4-diamine (free base) has been employed as a starting material for the synthesis of methotrexate analogs. Tripeptide analogs synthesized from this intermediate exhibited moderate activity against L1210 murine leukemia (ILS = 69%) and W 256 carcinosarcoma (TGI = 55%) [1]. This establishes a validated synthetic pathway for antifolate development. In contrast, the 6-(hydroxymethyl) analog is typically employed as an intermediate for the synthesis of 6-bromomethyl derivatives , reflecting a divergent synthetic utility.

Anticancer Agents Antifolates Medicinal Chemistry

Optimal Scientific and Industrial Applications for 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride Based on Differentiated Evidence


Medicinal Chemistry: High-Throughput Diversification of Pteridine Scaffolds

Utilize 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride as an electrophilic core for microwave-assisted parallel synthesis of 2,4-diaminopteridine libraries. The chloride leaving group undergoes efficient nucleophilic displacement (70–90% yield) with anilines and aliphatic amines, enabling rapid structure–activity relationship (SAR) exploration for antiparasitic or anticancer lead optimization [1].

Pharmaceutical Quality Control: Folic Acid Impurity Reference Standard

Employ as Folic Acid Impurity 11 for analytical method development, method validation (AMV), and quality control in ANDA or commercial production of folic acid. The product is supplied with detailed characterization and pharmacopeial traceability, ensuring regulatory compliance [2].

Anticancer Research: Phenotypic Screening for Cytotoxic Agents

Apply in cell-based cytotoxicity assays against human cancer cell lines (e.g., HeLa, MCF-7, A549) for initial hit identification in anticancer phenotypic screening campaigns. The compound exhibits micromolar IC50 values and induces apoptosis via caspase pathway activation, providing a defined starting point for further analog development .

Antifolate Drug Development: Synthesis of Methotrexate Analogs

Use as a key intermediate for the synthesis of methotrexate tripeptide analogs with demonstrated in vivo antitumor activity (L1210 ILS = 69%, W 256 TGI = 55%) [3]. This validated route supports structure-based design of novel antifolates targeting DHFR or related folate pathway enzymes.

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